![molecular formula C12H18N2O3S B2731280 N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide CAS No. 349397-02-0](/img/structure/B2731280.png)
N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is characterized by its unique structure, which includes a morpholine ring, an ethyl chain, and a phenylsulfonyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide typically involves the reaction of morpholine with ethyl bromide to form 2-(bromomethyl)morpholine. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include continuous flow synthesis and batch processing .
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenylsulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Applications De Recherche Scientifique
N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The phenylsulfonyl group is particularly important for its binding affinity and specificity. The morpholine ring enhances the compound’s solubility and stability, facilitating its interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[2-(morpholin-4-yl)ethyl]benzenesulfonamide
- (2-Morpholin-4-ylethyl)(phenylsulfonyl)amide
- (2-Morpholin-4-ylethyl)(phenylsulfonyl)thioether
Uniqueness
This compound stands out due to its unique combination of a morpholine ring, an ethyl chain, and a phenylsulfonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Propriétés
IUPAC Name |
N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c15-18(16,12-4-2-1-3-5-12)13-6-7-14-8-10-17-11-9-14/h1-5,13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKSUODDVIVDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2731197.png)
![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-3-(4-fluorophenoxy)propanamide](/img/structure/B2731199.png)
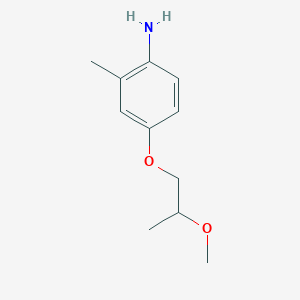
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide](/img/structure/B2731202.png)
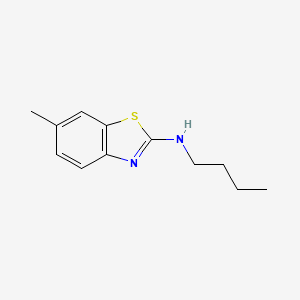
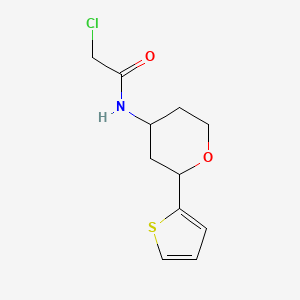
![4-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2731207.png)

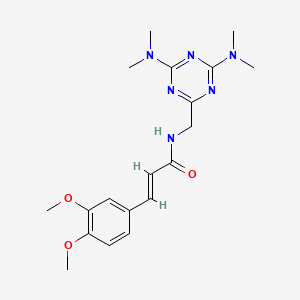
![3-(2,4-difluorophenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea](/img/structure/B2731211.png)
![Ethyl 2-[cyclohexyl-(1-prop-2-ynylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2731212.png)
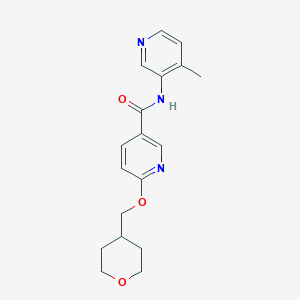
![N1-(2,2-dimethoxyethyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2731217.png)
![ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate](/img/structure/B2731218.png)
